molecular formula C23H24N2O3 B213895 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline

2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline

Cat. No. B213895
M. Wt: 376.4 g/mol
InChI Key: DWQNILWWNWCREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline, also known as IMPQC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline may also induce cell cycle arrest and apoptosis by activating various signaling pathways.
Biochemical and Physiological Effects:
2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline has been shown to have anti-inflammatory and antioxidant properties. It may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in a laboratory setting. However, one of the limitations of using 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline and its effects on various signaling pathways. Finally, the development of new derivatives of 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3-isopropoxyaniline and 4-morpholinylbenzoyl chloride. The reaction involves the condensation of these two compounds, followed by cyclization to form the quinoline ring. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its role as a potential anticancer agent. Studies have shown that 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells.

properties

Product Name

2-(3-Isopropoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

morpholin-4-yl-[2-(3-propan-2-yloxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C23H24N2O3/c1-16(2)28-18-7-5-6-17(14-18)22-15-20(19-8-3-4-9-21(19)24-22)23(26)25-10-12-27-13-11-25/h3-9,14-16H,10-13H2,1-2H3

InChI Key

DWQNILWWNWCREU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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